N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds related to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, particularly those with pyrazoline and sulfonamide moieties, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These enzymes are crucial in various physiological processes, including respiration and acid-base balance. The inhibitory activity of these compounds suggests potential applications in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma, epilepsy, and some edemas. For instance, a study on polymethoxylated-pyrazoline benzene sulfonamides demonstrated significant inhibition of hCA I and II, with inhibition constants in the nanomolar range, indicating the potential of such compounds in medical applications (Kucukoglu et al., 2016).
Antitumor Potential
Some derivatives of this compound have been explored for their cytotoxic activities against tumor cell lines. The structure-activity relationship (SAR) of these compounds can provide insights into the development of new antitumor agents. The SAR studies help in identifying the chemical groups essential for cytotoxic activity and can guide the design of more potent and selective antitumor drugs. For example, certain pyrazoline derivatives exhibited cytotoxicity against various cancer cell lines, suggesting their potential as lead molecules for anticancer drug development (Gul et al., 2016).
Binding Affinity to Proteins
Research on the binding affinity of sulfonamide derivatives, including those structurally related to this compound, to proteins such as bovine serum albumin (BSA) has been conducted. These studies are vital for understanding the pharmacokinetics and pharmacodynamics of such compounds. The binding affinity to serum proteins can influence the distribution, metabolism, and excretion of drugs, affecting their efficacy and toxicity profiles. Investigating the interaction between sulfonamide derivatives and BSA using fluorescent probe techniques can provide valuable information on the binding mechanism and the nature of the interaction, which is crucial for drug design (Jun et al., 1971).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-11(2)21-13(4)18(12(3)20-21)27(23,24)19-10-15(22)14-5-6-16-17(9-14)26-8-7-25-16/h5-6,9,11,15,19,22H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYISEOHVCUYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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